5-Fluoro-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylpyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridin-3-ol typically involves the fluorination of 2-methylpyridin-3-ol. One common method is the direct fluorination using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mild conditions . Another approach involves the diazotization of 2-amino-5-methylpyridine followed by fluorination with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of fluorinating agents like Selectfluor® and the optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 5-fluoro-2-methylpyridine.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 5-Fluoro-2-methylpyridin-3-one.
Reduction: 5-Fluoro-2-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridin-3-ol involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve signal conduction . This property makes it a potential candidate for treating conditions like multiple sclerosis and other demyelinating diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylpyridine
- 3-Fluoro-4-methylpyridine
- 5-Fluoro-2-methylpyridin-4-ol
Uniqueness
5-Fluoro-2-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in medicinal chemistry for drug design .
Properties
Molecular Formula |
C6H6FNO |
---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |
InChI Key |
LAOFQNZFCFUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.